Synthesis and Characterization of Parallel Octreotide Dimer: A Technical Guide
Synthesis and Characterization of Parallel Octreotide Dimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octreotide, a synthetic octapeptide analogue of somatostatin, is a cornerstone in the management of neuroendocrine tumors and acromegaly due to its high affinity for somatostatin receptors (SSTRs), primarily subtypes 2 and 5. The dimerization of therapeutic peptides is a promising strategy to enhance receptor affinity, avidity, and in vivo half-life. This technical guide provides a comprehensive overview of the synthesis and characterization of the parallel dimer of octreotide. While specific literature on the parallel octreotide dimer is limited, this document outlines established methodologies for peptide synthesis, dimerization, purification, and characterization based on known protocols for octreotide and other dimeric peptides.
Introduction
The parallel octreotide dimer consists of two octreotide molecules linked by two disulfide bridges between their corresponding cysteine residues. This configuration is distinct from an antiparallel dimer, where the peptide chains run in opposite directions. The rationale for investigating parallel octreotide dimers lies in the potential for bivalent binding to somatostatin receptors, which are known to form homodimers and heterodimers on the cell surface. This bivalent interaction could lead to enhanced receptor activation and downstream signaling, potentially resulting in improved therapeutic efficacy.
Synthesis of Parallel Octreotide Dimer
The synthesis of the parallel octreotide dimer is a multi-step process involving the initial synthesis of the linear octreotide monomer, followed by a controlled dimerization step.
Synthesis of Linear Octreotide Monomer
Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing the linear octreotide peptide chain.[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of Linear Octreotide
-
Resin Selection: A suitable solid support, such as a pre-loaded Wang or Rink amide resin, is used as the starting point for the C-terminal threoninol of octreotide.
-
Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin to form a new peptide bond.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each amino acid in the octreotide sequence (D-Phe-Cys(Trt)-Phe-D-Trp(Boc)-Lys(Boc)-Thr(tBu)-Cys(Trt)-Thr-ol). Side-chain protecting groups (e.g., Trt for Cys, Boc for Lys and Trp, tBu for Thr) are used to prevent unwanted side reactions.
-
Cleavage and Deprotection: Once the full-length linear peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water to prevent side reactions.[3]
-
Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized to obtain the crude linear octreotide as a white powder.
Dimerization to Form Parallel Octreotide Dimer
The formation of the parallel dimer is achieved through the oxidation of the two cysteine residues in two separate linear octreotide molecules, forming two intermolecular disulfide bonds.
Experimental Protocol: Dimerization of Linear Octreotide
-
Dissolution: The lyophilized crude linear octreotide is dissolved in a suitable buffer, such as ammonium bicarbonate solution, at a high concentration to favor intermolecular dimerization over intramolecular cyclization.
-
Oxidation: The disulfide bonds are formed by gentle oxidation. This can be achieved by air oxidation, where the solution is stirred while exposed to air for several hours to days, or by using an oxidizing agent like hydrogen peroxide or potassium ferricyanide. The reaction progress is monitored by HPLC.
-
Quenching: If an oxidizing agent is used, the reaction is quenched by adding a reducing agent or by adjusting the pH.
-
Lyophilization: The crude parallel octreotide dimer solution is lyophilized to obtain a solid product.
Purification and Characterization
The crude parallel octreotide dimer requires purification and subsequent characterization to ensure its identity, purity, and integrity.
Purification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary method for purifying the parallel octreotide dimer.[1]
Experimental Protocol: RP-HPLC Purification
-
Column: A preparative C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of an ion-pairing agent like TFA (0.1%), is employed.
-
Gradient: A linear gradient from a low to a high concentration of acetonitrile is run to elute the dimer from the column. The exact gradient will need to be optimized.
-
Detection: The elution profile is monitored by UV absorbance at 220 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the main peak of the parallel octreotide dimer are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product.
Characterization
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the parallel octreotide dimer.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the dimer and to assess its conformation in solution.
Quantitative Data
The following table summarizes the key physicochemical properties of the parallel octreotide dimer.
| Property | Value | Reference |
| Molecular Formula | C98H132N20O20S4 | [6] |
| Molecular Weight | 2038.48 g/mol | [7] |
| CAS Number | 1926163-80-5 | [8][9] |
Signaling Pathways
Octreotide and its parallel dimer are expected to exert their effects through the same signaling pathways, primarily by activating SSTR2 and SSTR5.[10][11] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] This, in turn, modulates various downstream effectors, leading to the inhibition of hormone secretion and cell proliferation.[12]
A key antiproliferative mechanism of octreotide involves the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[12] Activation of SSTRs by octreotide leads to the inhibition of the PI3K/Akt pathway, which subsequently upregulates the expression of the tumor suppressor gene Zac1.[12]
Caption: Signaling pathway of parallel octreotide dimer.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of the parallel octreotide dimer.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. PK study of octreotide based on LC-MS/MS combining protein precipitation and impurity extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Parallel Dimer-Octreotide (10 mg) (Bis{D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-L-cysteinamide} cyclic (2-->2'),(7-->7')-bis(disulfide))] - CAS [1926163-80-5] [store.usp.org]
- 7. clearsynth.com [clearsynth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. veeprho.com [veeprho.com]
- 10. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. aacrjournals.org [aacrjournals.org]
